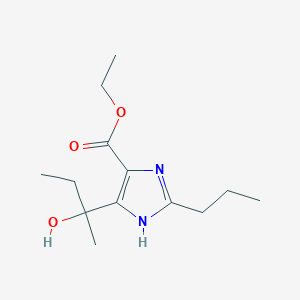

Ethyl 4-(2-hydroxybutan-2-yl)-2-propyl-1H-imidazole-5-carboxylate

Descripción general

Descripción

Ethyl 4-(2-hydroxybutan-2-yl)-2-propyl-1H-imidazole-5-carboxylate is a synthetic organic compound that belongs to the class of imidazole derivatives Imidazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-hydroxybutan-2-yl)-2-propyl-1H-imidazole-5-carboxylate typically involves multi-step organic reactions. One common method includes the alkylation of imidazole derivatives with appropriate alkyl halides under basic conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and bases such as potassium carbonate or sodium hydroxide. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 4-(2-hydroxybutan-2-yl)-2-propyl-1H-imidazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The imidazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted imidazole derivatives.

Aplicaciones Científicas De Investigación

Basic Information

- IUPAC Name : Ethyl 4-(2-hydroxybutan-2-yl)-2-propyl-1H-imidazole-5-carboxylate

- Molecular Formula : C13H22N2O3

- Molecular Weight : 254.33 g/mol

- Purity : Typically >95% .

Structural Characteristics

The compound features an imidazole ring, which is known for its biological activity, making it a valuable scaffold in drug development. The presence of the hydroxybutan-2-yl group enhances its solubility and potential reactivity.

Medicinal Chemistry

This compound has been explored for its potential therapeutic effects, particularly as an anti-inflammatory and anti-cancer agent. The imidazole moiety is often associated with biological activity, and research indicates that derivatives of this compound can exhibit significant pharmacological properties.

Case Study: Anti-Cancer Activity

A study investigated the effects of imidazole derivatives on cancer cell lines, revealing that compounds similar to this compound demonstrated cytotoxic effects against specific tumor types. The mechanism was attributed to the inhibition of key enzymes involved in cell proliferation .

Organic Synthesis

This compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functionalizations that are valuable in the preparation of pharmaceuticals and agrochemicals.

Synthesis Pathway Example

A synthetic route utilizing this compound involves:

- Alkylation Reactions : Modifying the carboxylic acid group to introduce various alkyl chains.

- Condensation Reactions : Forming new imidazole derivatives that can be screened for biological activity .

Material Science

Research has also explored the use of this compound in developing novel materials, particularly in coatings and polymers where imidazole groups can enhance adhesion and thermal stability.

Application Example: Coating Technology

The incorporation of this compound into polymer matrices has shown improved mechanical properties and resistance to environmental degradation .

Data Tables

Mecanismo De Acción

The mechanism of action of Ethyl 4-(2-hydroxybutan-2-yl)-2-propyl-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or active sites of enzymes, modulating their activity. The compound may also interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparación Con Compuestos Similares

Ethyl 4-(2-hydroxybutan-2-yl)-2-propyl-1H-imidazole-5-carboxylate can be compared with other imidazole derivatives such as:

Histidine: An essential amino acid with an imidazole side chain.

Clotrimazole: An antifungal medication with an imidazole ring.

Metronidazole: An antibiotic and antiprotozoal medication.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for research and development.

Actividad Biológica

Ethyl 4-(2-hydroxybutan-2-yl)-2-propyl-1H-imidazole-5-carboxylate, a compound with the CAS number 172875-53-5, has gained attention in scientific research due to its potential biological activities. This article explores its biological mechanisms, applications, and relevant case studies.

- Molecular Formula : C13H22N2O3

- Molecular Weight : 254.33 g/mol

- IUPAC Name : this compound

- Purity : Typically around 95% .

Target Pathways

Research indicates that this compound may act as an inhibitor of the extracellular signal-regulated kinases (ERK1/2) pathway, which is crucial in regulating cell proliferation and survival. This interaction suggests potential antineoplastic (anti-cancer) properties .

Biochemical Pathways

The compound is hypothesized to affect the MAP kinase signaling pathway, leading to the suppression of cancer cell growth. The inhibition of ERK1/2 could result in reduced activation of downstream targets involved in cell cycle progression and apoptosis.

Anticancer Properties

In vitro studies have shown that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of imidazole have been explored for their ability to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Enzyme Inhibition

This compound has also been investigated for its potential as an enzyme inhibitor. It may modulate various receptors and enzymes involved in metabolic pathways, which could have implications in treating metabolic disorders or enhancing drug efficacy .

Case Studies

-

Antitumor Activity :

A study on imidazole derivatives demonstrated that similar compounds exhibited cytotoxic effects against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways . -

Enzyme Modulation :

Research involving imidazole derivatives indicated their role as modulators of protein kinases, affecting signaling pathways associated with inflammation and cancer progression. These findings suggest that this compound could similarly impact these pathways .

Comparative Analysis

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| Histidine | Essential amino acid | Protein synthesis |

| Clotrimazole | Antifungal | Inhibition of ergosterol synthesis |

| Metronidazole | Antibacterial | Disruption of DNA synthesis |

| This compound | Anticancer, enzyme inhibition | ERK1/2 pathway inhibition |

Propiedades

IUPAC Name |

ethyl 5-(2-hydroxybutan-2-yl)-2-propyl-1H-imidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O3/c1-5-8-9-14-10(12(16)18-7-3)11(15-9)13(4,17)6-2/h17H,5-8H2,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDEWGNFXYCGRJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C(N1)C(C)(CC)O)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90444797 | |

| Record name | Ethyl 5-(2-hydroxybutan-2-yl)-2-propyl-1H-imidazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90444797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172875-53-5 | |

| Record name | Ethyl 5-(2-hydroxybutan-2-yl)-2-propyl-1H-imidazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90444797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.